molecular formula C13H20ClNO B1389907 3-(2,4-Dimethylphenoxy)piperidine hydrochloride CAS No. 1185297-39-5

3-(2,4-Dimethylphenoxy)piperidine hydrochloride

Cat. No.: B1389907
CAS No.: 1185297-39-5
M. Wt: 241.76 g/mol
InChI Key: ROCFOXYTBJOBHW-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenoxy)piperidine hydrochloride is a chemical compound of interest in scientific research, particularly within medicinal chemistry and pharmacology. Piperidine scaffolds are common in pharmaceuticals and bioactive molecules, often serving as key building blocks in the synthesis of more complex compounds . Researchers utilize this and similar structures in the design and development of novel ligands for various biological targets. As a hydrochloride salt, it offers improved stability and solubility in aqueous systems compared to the free base form, facilitating its use in biological assays . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to handling and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

3-(2,4-dimethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-5-6-13(11(2)8-10)15-12-4-3-7-14-9-12;/h5-6,8,12,14H,3-4,7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCFOXYTBJOBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCCNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 2,4-Dimethylphenol with Piperidine

The foundational step involves the nucleophilic aromatic substitution of 2,4-dimethylphenol with piperidine. This process is typically catalyzed by a suitable base or under conditions that facilitate the phenolate ion formation.

Reaction Conditions:

  • Substrates: 2,4-dimethylphenol and piperidine
  • Catalysts: Potassium carbonate or similar bases to generate phenolate ions
  • Solvent: Ethanol or methanol, which acts as both solvent and reaction medium
  • Temperature: Elevated, generally between 80°C and 120°C
  • Reaction Time: 4–8 hours to ensure complete substitution

Mechanism:
The phenolate ion attacks the aromatic ring of phenol, displacing a hydrogen and forming the phenoxy piperidine intermediate.

Table 1: Typical Reaction Parameters for Phenolic Substitution

Parameter Typical Range Reference Source
Base Potassium carbonate ,
Solvent Ethanol or methanol ,
Temperature 80°C – 120°C ,
Reaction Time 4–8 hours ,

Conversion to Hydrochloride Salt

The free base formed from the phenolic substitution is then treated with hydrochloric acid to produce the hydrochloride salt, which enhances stability and facilitates purification.

Procedure:

  • Dissolve the free base in a suitable solvent such as ethanol.
  • Bubble or add gaseous HCl or a solution of HCl in water or ethanol.
  • Maintain the reaction at room temperature or slight heating (~40°C) for 1–2 hours.
  • Isolate the precipitated hydrochloride salt via filtration.
  • Wash with cold solvent and dry under vacuum.

Note: This salt formation step is critical for pharmaceutical applications, ensuring high purity and stability.

Alternative Synthetic Approaches

Reductive Amination and Functionalization

Recent advances include the use of reductive amination to introduce the piperidine moiety onto aromatic intermediates, followed by functional group modifications to install the phenoxy group.

Cross-Coupling Strategies

Modern methodologies, such as Rh-catalyzed asymmetric carbometalation, have been employed to synthesize enantioenriched piperidines, which can be subsequently functionalized with 2,4-dimethylphenoxy groups through nucleophilic substitution or coupling reactions.

Research Highlights:

  • Enantioselective cross-coupling approaches provide high regio- and stereoselectivity.
  • These methods are scalable and compatible with various functional groups, offering versatile routes to the target compound.

Industrial-Scale Synthesis Considerations

For large-scale production, the process emphasizes:

  • Use of non-toxic solvents like toluene or isopropanol.
  • Reaction conditions optimized for high yield (>98%) and purity.
  • Purification by recrystallization or distillation.
  • Continuous monitoring via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Process flow:

Step Description Typical Yield Reference Source
1 Phenolic substitution reaction 80–90% ,
2 Acidic quenching and salt formation >95%
3 Purification via recrystallization or distillation >98% purity

Summary of Research Findings

Aspect Findings References
Reaction Conditions Elevated temperature (80–120°C), ethanol/methanol solvent, bases like K2CO3 ,
Salt Formation Acidic treatment with HCl, precipitation, purification ,
Alternative Methods Cross-coupling, asymmetric synthesis, reductive amination ,,
Industrial Considerations Large-scale reactions, high purity, minimal toxic solvents, scalable processes ,

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of products depending on the nucleophile used .

Scientific Research Applications

Antiviral Activity

Research indicates that piperidine derivatives, including 3-(2,4-Dimethylphenoxy)piperidine hydrochloride, have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. The piperidine moiety plays a crucial role in maintaining potent antiviral activities by facilitating interactions with the viral target sites .

Anticancer Potential

Studies have highlighted the anticancer properties of piperidine derivatives. For instance, compounds featuring the piperidine ring have been developed as potential anticancer agents through innovative synthetic strategies like three-component reactions. These compounds demonstrated improved cytotoxicity against various cancer cell lines compared to standard treatments .

Neuroprotective Effects

The incorporation of piperidine in drug design has been associated with enhanced brain penetration and neuroprotective effects. Compounds derived from piperidine have been explored for their potential in treating neurological disorders such as Alzheimer's disease due to their ability to inhibit cholinesterase enzymes .

Case Studies

Study Focus Findings
Study on NNRTIsEvaluated the efficacy of piperidine derivatives as NNRTIsIdentified structural modifications that enhance antiviral activity; this compound was noted for significant inhibition rates against HIV-1 .
Anticancer ResearchInvestigated new anticancer agents using piperidine scaffoldsDemonstrated that certain piperidine derivatives exhibited higher cytotoxicity than existing drugs like bleomycin .
Neuroprotection StudyExplored the effects of piperidine derivatives on cognitive declineFound that compounds with piperidine structures improved cognitive function in models of Alzheimer’s disease by inhibiting key enzymes involved in neurotransmitter breakdown .

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, Cl, F) improve metabolic stability and receptor binding affinity .
  • Bulkier substituents (e.g., isopropyl) may reduce blood-brain barrier penetration but enhance peripheral target selectivity .

Pharmacological Activity

While direct data for the target compound are unavailable, analogs provide insights:

  • SSRI Activity : Compound 11 (2,5-dimethoxy-4-CF₃) demonstrated potent serotonin reuptake inhibition (IC₅₀ < 100 nM) due to its electron-deficient aromatic ring enhancing transporter binding .
  • Antipsychotic Intermediates: Fluorinated derivatives (e.g., 4-(2,4-difluorophenoxy)) are precursors to risperidone, indicating CNS penetration capabilities .

Biological Activity

3-(2,4-Dimethylphenoxy)piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological implications, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2-(2,4-dimethylphenoxy)ethyl group. Its chemical formula is C15H24ClNOC_{15}H_{24}ClNO, and it is categorized as an irritant due to potential skin and mucous membrane irritation upon contact.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various biological processes. For instance:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in neurotransmitter synthesis, potentially impacting conditions like depression and anxiety disorders .
  • Receptor Interaction : The compound may bind to neurotransmitter receptors, affecting signaling pathways related to mood regulation and cognitive functions .

Pharmacological Applications

The compound has been investigated for several pharmacological applications:

  • Neurological Disorders : Research indicates potential benefits in treating disorders characterized by altered serotonin metabolism, such as depression and anxiety .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, indicating potential use in treating infections .
  • Drug Development : Its structural properties make it a valuable candidate for developing new medications targeting neurological and infectious diseases .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antidepressant Effects : A study investigated the effects of similar piperidine derivatives on serotonin synthesis inhibition. The findings suggested that these compounds could serve as potential treatments for depression by modulating serotonin levels in the brain .
  • Antimicrobial Efficacy : Research on related piperidine compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that this compound may exhibit similar properties .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of piperidine derivatives revealed insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding their therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds can be useful:

Compound NameBiological ActivityNotable Findings
3-(3,4-Dimethylphenoxy)piperidine hydrochlorideNeurological effectsPotential antidepressant properties
4-(2,3-Dimethylphenoxy)piperidine hydrochlorideAntimicrobial propertiesEffective against Gram-positive bacteria
3-(2-Methylphenoxy)piperidine hydrochlorideEnzyme inhibitionModulates neurotransmitter levels

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,4-dimethylphenoxy)piperidine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2,4-dimethylphenol with a piperidine derivative (e.g., 3-chloropiperidine hydrochloride) in a polar aprotic solvent (e.g., DMF) under reflux with a base (e.g., K₂CO₃) to facilitate ether bond formation . Yield optimization requires controlled temperature (60–90°C) and stoichiometric excess of the phenol component. Impurities such as unreacted starting materials or byproducts (e.g., dehydrohalogenation products) can be minimized via column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : To assess purity (>98%) with a C18 column and UV detection at 254 nm .
  • NMR : ¹H/¹³C NMR to confirm the presence of the dimethylphenoxy group (aromatic protons at δ 6.7–7.2 ppm, methyl groups at δ 2.2–2.5 ppm) and piperidine ring protons (δ 1.5–3.0 ppm) .
  • Mass Spectrometry : ESI-MS to verify the molecular ion peak ([M+H]⁺ at m/z corresponding to C₁₃H₁₈NOCl) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a NIOSH-approved respirator if handling powders to avoid inhalation .
  • Storage : Store at 2–8°C in a desiccator to prevent hygroscopic degradation. Stability data suggest a shelf life of ≥2 years under these conditions .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, receptor subtypes). To address this:

  • Dose-Response Curves : Perform parallel experiments using standardized protocols (e.g., IC₅₀ comparisons in HEK293 vs. CHO cells).
  • Receptor Binding Assays : Use radioligand displacement studies (e.g., ³H-labeled antagonists) to validate affinity values .
  • Meta-Analysis : Compare data with structurally related compounds (e.g., diphenoxylate hydrochloride) to identify structure-activity trends .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

  • Methodological Answer :

  • pH Adjustment : Stabilize solutions at pH 4–5 (using HCl/NaOH) to minimize hydrolysis of the piperidine moiety .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage. Reconstitute in saline immediately before use .
  • Degradation Kinetics : Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) and HPLC tracking of degradation products (e.g., free phenol) .

Q. How can synthetic byproducts be identified and mitigated during scale-up?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to detect intermediates (e.g., unreacted chloropiperidine) in real time .
  • Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio) to identify critical quality attributes (CQAs). For example, reducing DMF volume by 20% decreases dimerization byproducts .
  • Purification : Employ recrystallization from ethanol/water (70:30 v/v) to remove hydrophilic impurities .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to determine accurate values?

  • Methodological Answer :

  • Shake-Flask Method : Saturate aqueous buffers (pH 1–7.4) with the compound, filter, and quantify dissolved material via UV spectrophotometry .
  • Co-Solvent Method : Use incremental ethanol additions (0–30%) to extrapolate intrinsic solubility. Compare with computational predictions (e.g., ACD/Labs) .
  • Contradiction Resolution : Differences may stem from polymorphic forms (e.g., hydrochloride salt vs. free base). Characterize solid-state forms via XRD .

Experimental Design Challenges

Q. Designing a study to evaluate its metabolic stability in hepatic microsomes: Key considerations?

  • Methodological Answer :

  • Microsome Preparation : Use pooled human liver microsomes (0.5 mg/mL protein) with NADPH regeneration systems .
  • LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
  • Controls : Include verapamil (high turnover) and propranolol (low turnover) as benchmarks. Account for nonspecific binding via pre-incubation with microsomes .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,4-Dimethylphenoxy)piperidine hydrochloride
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3-(2,4-Dimethylphenoxy)piperidine hydrochloride

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